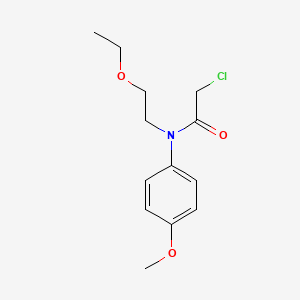
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amine group This compound is characterized by the presence of chloro, ethoxyethyl, and methoxyphenyl groups attached to the acetamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-ethoxyethylamine and 4-methoxyaniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst or specific reaction conditions such as elevated temperature or pressure.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters would be essential to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted acetamides, while hydrolysis would produce acetic acid derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(2-hydroxyethyl)-N-(4-methoxyphenyl)acetamide
- 2-Chloro-N-(2-ethoxyethyl)-N-(4-ethoxyphenyl)acetamide
- 2-Chloro-N-(2-ethoxyethyl)-N-(4-methylphenyl)acetamide
Uniqueness
2-Chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could result in different reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
100346-61-0 |
|---|---|
Formule moléculaire |
C13H18ClNO3 |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
2-chloro-N-(2-ethoxyethyl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H18ClNO3/c1-3-18-9-8-15(13(16)10-14)11-4-6-12(17-2)7-5-11/h4-7H,3,8-10H2,1-2H3 |
Clé InChI |
PKXHWILZQYWJAB-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN(C1=CC=C(C=C1)OC)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



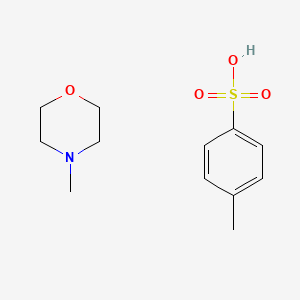

![(Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-N-pyridin-2-ylbut-2-enamide](/img/structure/B14323367.png)
silane](/img/structure/B14323372.png)
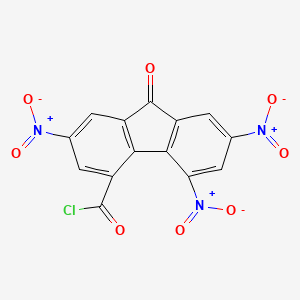
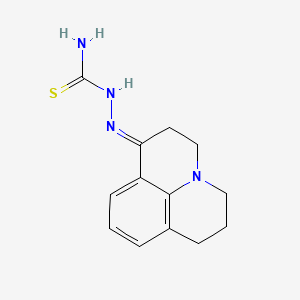
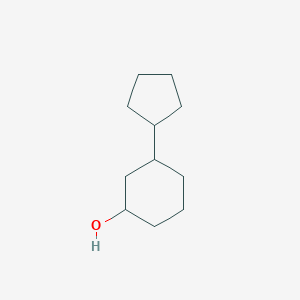
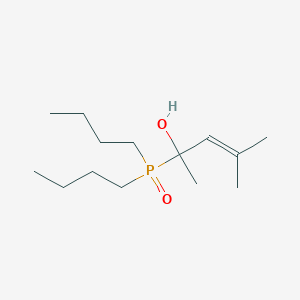
![3-Benzyl-6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one](/img/structure/B14323405.png)

![3-{[Bis(benzyloxy)phosphoryl]oxy}-2-oxopropyl benzoate](/img/structure/B14323411.png)

![4-Nitrophenyl 4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14323440.png)
